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Introduction

Angiotensin Il is a naturally occurring peptide hormone and a potent vasoconstrictor that plays
a critical role in the Renin-Angiotensin-Aldosterone System (RAAS).[1] It exerts its effects
primarily through the angiotensin Il type 1 (AT1) receptor, leading to vasoconstriction,
aldosterone release, and increased sympathetic nervous system activity.[2][3] Recently,
synthetic human Angiotensin Il (Giapreza®) has been approved for increasing blood pressure
in adults with septic or other distributive (vasoplegic) shock.[4] These application notes provide
a comprehensive overview of the use of Angiotensin Il in preclinical and clinical studies of
vasoplegic and cardiogenic shock, including detailed protocols and data summaries.

Mechanism of Action

Angiotensin II's primary mechanism of action in shock is potent vasoconstriction, which
increases systemic vascular resistance and, consequently, mean arterial pressure (MAP). This
is achieved through the activation of AT1 receptors on vascular smooth muscle cells.[5] Binding
of Angiotensin Il to the AT1 receptor initiates a G protein-coupled signaling cascade, activating
phospholipase C, which in turn leads to the generation of inositol trisphosphate (IP3) and
diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium
concentrations, leading to smooth muscle contraction.
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Beyond its direct vasoconstrictor effects, Angiotensin Il also stimulates the release of
aldosterone from the adrenal cortex, promoting sodium and water retention, and enhances the
release of norepinephrine, further contributing to vasoconstriction.

Application in Vasoplegic Shock

Vasoplegic shock, also known as distributive shock, is characterized by severe hypotension
due to a profound loss of vascular tone, often seen in sepsis and post-cardiac surgery. In these
states, patients may become refractory to conventional catecholamine vasopressors.
Angiotensin Il offers a distinct mechanism of action, making it a valuable therapeutic option in
catecholamine-resistant shock.

Clinical Evidence: The ATHOS-3 Trial

The Angiotensin Il for the Treatment of High-Output Shock (ATHOS-3) trial was a pivotal
phase Ill, randomized, placebo-controlled study that evaluated the efficacy of Angiotensin Il in
patients with catecholamine-resistant vasodilatory shock.

Key Findings from the ATHOS-3 Trial
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Angiotensin Il Placebo Group .
Outcome P-value Citation
Group (n=163) (n=158)

Primary Endpoint

(MAP =75 mmHg

or 210 mmHg 69.9% 23.4% <0.001
increase at 3

hours)

Mean Increase in

12.5 mmHg 2.9 mmHg -
MAP at 3 hours
Cardiovascular
SOFA Score

-1.75 -1.28 0.01
Improvement at
48 hours
28-day Mortality 46% 54% 0.12
Thrombotic

13% 5% -
Events

Application in Cardiogenic Shock

Cardiogenic shock is a life-threatening condition characterized by low cardiac output and
subsequent end-organ hypoperfusion. While less studied than in vasoplegic shock, there is
growing interest in the use of Angiotensin Il in this setting, particularly in cases with a
vasoplegic component. Clinical experience, largely from case series and retrospective studies,
suggests that Angiotensin Il can effectively increase MAP and reduce the need for other
vasopressors in patients with cardiogenic shock.

Clinical Data Summary in Cardiogenic Shock

A systematic review of 15 studies including 195 patients with cardiogenic shock (of whom 156
received Angiotensin Il) reported the following outcomes:
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Outcome

Findings Citation

Mean Arterial Pressure (MAP)

84.6% of patients in case
reports/series with available
data showed an increase in
MAP at 12 hours.

Hemodynamic Response

Two larger studies reported a
positive hemodynamic
response in 88.9% and 35.7%

of patients, respectively.

Vasopressor Sparing

Eight studies reported a
reduction in norepinephrine

equivalent dose at 12 hours.

Adverse Events

Reported adverse events in 47
patients included hepatic
injury, digital ischemia,
ischemic optic neuropathy,
ischemic colitis, agitated
delirium, and thrombotic

events.

Experimental Protocols
Animal Model of Vasoplegic (Septic) Shock

This protocol describes a common method for inducing septic shock in an animal model to

study the effects of Angiotensin II.

Model: Ovine model of hyperdynamic sepsis.

Procedure:

e Animal Preparation: Adult sheep are surgically instrumented for chronic monitoring of

hemodynamic parameters, including aortic, renal, mesenteric, coronary, and iliac artery

blood flow.
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 Induction of Sepsis: A conscious state is preferred to avoid the confounding effects of
anesthesia. Sepsis is induced by the intravenous administration of live E. coli.

o Pre-treatment Period: Following the onset of septic shock criteria (e.g., hypotension,
increased cardiac output), animals are observed for a 120-minute pre-treatment period.

o Treatment: Animals are randomized to receive either an intravenous infusion of Angiotensin
Il or a vehicle (saline) for a six-hour period. The Angiotensin Il dose is titrated to maintain
the pre-sepsis baseline MAP.

e Monitoring and Data Collection: Hemodynamic parameters and blood samples are collected
at baseline (pre-sepsis), at the end of the sepsis control period, and at regular intervals
during the treatment period.

Clinical Trial Protocol: ATHOS-3

This protocol outlines the key elements of the ATHOS-3 clinical trial.
Study Design: Randomized, double-blind, placebo-controlled trial.

Inclusion Criteria:

Adults (>18 years) with vasodilatory shock.

Requirement for high-dose vasopressors (>0.2 pg/kg/min of norepinephrine or equivalent) for
6-48 hours to maintain a MAP between 55-70 mmHg.

Adequate volume resuscitation (at least 25 mL/kg of crystalloid).

Features of high-output shock (e.g., central venous oxygen saturation >70% and central
venous pressure >8 mmHg, or cardiac index >2.3 L/min/m?2).

Intervention:

» Patients were randomized to receive either synthetic human Angiotensin Il or a saline
placebo.

e Initial Dose: 20 ng/kg/min via continuous IV infusion.
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« Titration: The dose was titrated every 5 minutes by increments of up to 15 ng/kg/min as
needed to achieve or maintain the target MAP.

o Maximum Dose: Not to exceed 80 ng/kg/min during the first 3 hours of treatment, and a
maintenance dose not to exceed 40 ng/kg/min.

Primary Outcome: The proportion of patients who achieved a MAP of at least 75 mmHg or an
increase of at least 10 mmHg from baseline at hour 3.

Visualizations

Signaling Pathway of Angiotensin Il in Vascular Smooth
Muscle

Click to download full resolution via product page

Caption: Angiotensin Il signaling cascade in vascular smooth muscle cells leading to
vasoconstriction.

Experimental Workflow for a Preclinical Study of
Angiotensin Il in Septic Shock
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Caption: Workflow for a preclinical animal study of Angiotensin Il in septic shock.
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Logical Relationship in the Management of
Catecholamine-Resistant Vasoplegic Shock
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Caption: Decision-making process for using Angiotensin Il in catecholamine-resistant
vasoplegic shock.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: Angiotensin Il in
Vasoplegic and Cardiogenic Shock]. BenchChem, [2025]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b227995#application-of-angiotensin-ii-in-studies-of-
vasoplegic-and-cardiogenic-shock]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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